HSF1 Pathway Cellular Potency vs. US9701664 Example 63
Example 80 (CAS 1203008-60-9) inhibits 17-AAG-induced HSF1 pathway activity in human SKOV3 ovarian cancer cells with an IC50 of 32 nM [1]. The closest in-patent comparator, Example 63, achieves an IC50 of 19 nM in the same assay [2], representing a 1.7-fold more potent inhibition. This difference, while modest, indicates that Example 80 occupies a distinct potency tier within the US9701664 chemical series.
| Evidence Dimension | Inhibition of 17-AAG-induced HSF1 pathway in human SKOV3 cells assessed as reduction in HSP72 induction |
|---|---|
| Target Compound Data | IC50 = 32 nM |
| Comparator Or Baseline | US9701664 Example 63 (CHEMBL4087666): IC50 = 19 nM |
| Quantified Difference | Example 63 is 1.7-fold more potent (IC50 ratio: 32/19 = 1.68) |
| Conditions | Human SKOV3 cells; preincubation with compound for 1 hr followed by 17-AAG addition; HSP72 induction readout |
Why This Matters
Procurement decisions requiring a defined HSF1 pathway inhibition window (e.g., 20–50 nM) should select Example 80 over Example 63 when slightly attenuated pathway suppression is desired, such as in combination screens where potent pathway blockade may confound synergy readouts.
- [1] BindingDB Entry BDBM50234079 (CHEMBL4096048), US9701664 Example 80. IC50 32 nM (HSF1 pathway, SKOV3). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50234079 View Source
- [2] BindingDB Entry BDBM50234078 (CHEMBL4087666), US9701664 Example 63. IC50 19 nM (HSF1 pathway, SKOV3). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50234078 View Source
